molecular formula C14H12Br2O2 B8740897 1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene CAS No. 915410-93-4

1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene

Cat. No. B8740897
Key on ui cas rn: 915410-93-4
M. Wt: 372.05 g/mol
InChI Key: VGUGTIFUFUMFLE-UHFFFAOYSA-N
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Patent
US08093253B2

Procedure details

3,5-Dibromophenol (10.0 g), 4-methoxybenzyl bromide (8.8 g) and potassium carbonate (27.3 g) were combined in acetone (300 mL) and refluxed for 3 h. Then the insoluble material was removed by filtration, the filtrate was concentrated under reduced pressure and the resulting crude oil was purified on a silica gel column using ethyl acetate and hexanes to give light yellow oil which was then crystallized from hexanes to give the title compound (12.1 g, 82% yield). HRMS calcd for C14H12O2Br2 M+ 369.9203, observed 369.9198.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
27.3 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Yield
82%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Br:8])[CH:7]=1.[CH3:10][O:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16]Br)=[CH:14][CH:13]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[Br:1][C:2]1[CH:3]=[C:4]([O:9][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([O:11][CH3:10])=[CH:13][CH:14]=2)[CH:5]=[C:6]([Br:8])[CH:7]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Br)O
Step Two
Name
Quantity
8.8 g
Type
reactant
Smiles
COC1=CC=C(CBr)C=C1
Step Three
Name
Quantity
27.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Then the insoluble material was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resulting crude oil was purified on a silica gel column
CUSTOM
Type
CUSTOM
Details
to give light yellow oil which
CUSTOM
Type
CUSTOM
Details
was then crystallized from hexanes

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC(=C1)OCC1=CC=C(C=C1)OC)Br
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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